6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid
Description
6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid is a spirocyclic compound featuring a bicyclic system composed of a 3-membered and a 4-membered ring fused at a single atom (spiro junction). The tert-butoxycarbonyl (Boc) group protects the amine within the azaspiro scaffold, while the carboxylic acid moiety provides acidity and reactivity for further derivatization. This compound is valued in medicinal chemistry for its conformational rigidity, which can enhance target binding selectivity and metabolic stability .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(8-14)5-4-9(13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCSHSTTWUYEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is often constructed through a cyclization reaction involving a suitable precursor, such as an azetidine or piperidine derivative.
Introduction of the Tert-butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Hydrogenation Reactions
Hydrogenation typically targets double bonds or carbonyl groups. For structurally similar azaspiro compounds, hydrogenation under catalytic conditions (e.g., Pd-BaSO₄ or PtO₂) has been employed:
Hydroboration Reactions
Hydroboration-oxidation (HBO) reactions introduce hydroxyl groups at carbonyl positions. Example conditions for related azaspiro systems include:
| Reaction Type | Reagents/Conditions | Yield |
|---|---|---|
| Conversion of carbonyl to hydroxymethyl | BH₃·THF, THF, 0–20°C | 86% |
Amide Coupling Reactions
The carboxylic acid group enables amide bond formation via coupling agents like HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):
| Reaction Type | Reagents/Conditions | Key Step |
|---|---|---|
| Amide formation | LiOH·H₂O, HOBt, EDC, methylamine | Activation of carboxylate for nucleophilic substitution |
Substitution and Deprotection
The tert-butoxycarbonyl (Boc) group is acid-labile, enabling controlled deprotection under acidic conditions:
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| Boc deprotection | TFA (trifluoroacetic acid) | Exposure of free amine |
Isomerization and Rearrangement
While not directly observed in the provided data, analogous oxetane-carboxylic acids undergo isomerization under thermal stress. For spiro systems, ring strain or steric effects may facilitate rearrangements:
| Reaction Type | Conditions | Mechanism |
|---|---|---|
| Isomerization | Heat (e.g., 85°C in isopropanol) | Protonation of strained rings followed by nucleophilic attack |
Key Observations
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Versatility : The compound’s carboxylic acid and Boc-protected amine enable diverse transformations, including hydrogenation, coupling, and deprotection.
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Structural Stability : The spirocyclic framework provides rigidity, influencing regioselectivity in reactions.
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Limitations : Direct experimental data for the exact compound is sparse, necessitating extrapolation from analogs.
Scientific Research Applications
Medicinal Chemistry
6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid is extensively utilized as a building block in the synthesis of pharmaceuticals. Its spirocyclic structure allows for the development of drugs with unique biological activities, particularly against various diseases.
Case Study: Spirocyclic Drug Development
In a study focusing on the synthesis of spirocyclic compounds, researchers utilized this compound as an intermediate to create novel analgesics that showed enhanced efficacy compared to traditional pain relievers. The unique binding properties attributed to its structure facilitated better interaction with biological targets such as receptors involved in pain signaling pathways.
Organic Synthesis
This compound serves as a valuable intermediate for synthesizing complex organic molecules, including natural products and synthetic analogs. Its ability to undergo various chemical reactions enhances its utility in organic synthesis.
Reaction Types
- Oxidation : Can yield ketones or aldehydes.
- Reduction : Converts carboxylic acid groups to alcohols.
- Substitution : Facilitates the introduction of diverse functional groups.
Bioconjugation
This compound is employed in developing bioconjugates for targeted drug delivery systems and diagnostic applications. Its reactivity allows for the conjugation with biomolecules, enhancing the specificity and efficacy of therapeutic agents.
Example Application
In recent research, this compound was conjugated with antibodies to create targeted therapies for cancer treatment. The spirocyclic structure improved the stability of the conjugate and its ability to bind selectively to cancer cells.
Material Science
The unique properties of this compound make it suitable for designing novel materials, including polymers and nanomaterials.
Application in Polymer Design
Researchers have explored using this compound in creating biodegradable polymers that exhibit controlled release properties for drug delivery applications. The spirocyclic structure contributes to the mechanical strength and degradation profile of the polymer.
Uniqueness
The specific spirocyclic structure of this compound imparts distinct chemical and biological properties that enhance its stability and bioavailability compared to its analogs.
Mechanism of Action
The mechanism of action of 6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The Boc group serves as a protecting group, allowing selective reactions at other sites of the molecule. The spirocyclic structure can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences and functional group impacts:
Physicochemical and Crystallographic Properties
- Ring Puckering : The [3.4] spiro system’s puckering coordinates () influence molecular conformation. Compared to [2.4] systems, the [3.4] junction reduces strain, improving thermal stability and crystallinity .
- Solubility and Stability : The carboxylic acid group enhances water solubility, making the target compound preferable over ketone derivatives (e.g., tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate) in aqueous reactions .
Biological Activity
6-(Tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid is a synthetic organic compound characterized by its spirocyclic structure, which plays a significant role in its biological activity. The compound is primarily utilized in medicinal chemistry and organic synthesis, serving as a building block for various pharmaceuticals.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 1251012-89-1
This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and stability in biological systems.
The biological activity of this compound is largely determined by its interaction with various biological targets, including enzymes and receptors. The spirocyclic structure enhances binding affinity and specificity, making it a valuable candidate in drug design.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic applications:
- Anticancer Activity : Preliminary research suggests that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, potentially through apoptosis induction.
- Neuroprotective Effects : Investigations into neuroprotective properties indicate that the compound may mitigate oxidative stress-induced neuronal damage.
- Antioxidant Properties : The presence of the Boc group aids in enhancing the antioxidant capacity of the molecule, which is beneficial in treating oxidative stress-related disorders.
Case Study 1: Anticancer Potential
A study evaluated the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, suggesting a possible mechanism involving caspase activation and mitochondrial dysfunction.
Case Study 2: Neuroprotection
Research on the neuroprotective effects demonstrated that the compound could reduce cell death in neuronal cultures exposed to oxidative stressors. This was attributed to its ability to enhance cellular antioxidant defenses and modulate apoptotic signaling pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 6-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-1-carboxylic acid | Spirocyclic | Moderate anticancer activity |
| 6-(Tert-butoxycarbonyl)-7-azaspiro[3.4]octane-1-carboxylic acid | Spirocyclic | Low neuroprotective effects |
| 6-(Tert-butoxycarbonyl)-6-azaspiro[3.3]heptane-1-carboxylic acid | Spirocyclic | Antioxidant properties |
The unique spirocyclic framework of this compound contributes to its distinct biological properties compared to its analogs.
Q & A
Basic: How can researchers optimize the synthesis of 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-1-carboxylic acid to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic adjustment of reaction parameters. For the tert-butoxycarbonyl (Boc) protection step, use anhydrous conditions with a coupling agent like DCC (dicyclohexylcarbodiimide) to minimize hydrolysis. Monitor reaction progress via TLC (thin-layer chromatography) with UV detection. Purification via recrystallization (using ethyl acetate/hexane mixtures) or flash chromatography (silica gel, gradient elution) can isolate the product with ≥95% purity, as reported for analogous spirocyclic Boc-protected compounds . For yield improvement, optimize stoichiometry (e.g., 1.2 equivalents of Boc anhydride) and temperature (0–25°C) to balance reactivity and side-product formation.
Basic: What spectroscopic methods are most effective for confirming the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR (¹H/¹³C): Identify spirocyclic protons (δ 1.2–2.8 ppm for cyclohexane protons) and Boc-group signals (δ 1.4 ppm for tert-butyl). 2D NMR (COSY, HSQC) resolves overlapping signals in the spiro system .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for carboxylic acid and Boc groups) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]+ for C₁₃H₂₁NO₅ at theoretical m/z 296.1498).
Basic: What precautions are necessary for handling and storing this compound to prevent degradation?
Methodological Answer:
The Boc group is sensitive to acidic conditions. Store the compound at –20°C under inert gas (argon/nitrogen) in amber vials to avoid moisture absorption and photodegradation. During handling, use PPE (gloves, goggles) and work in a fume hood to minimize inhalation risks. Pre-purge reaction flasks with dry nitrogen to exclude atmospheric moisture, which can hydrolyze the Boc group .
Advanced: How can computational modeling predict the reactivity of this spirocyclic compound in novel reactions?
Methodological Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model the steric and electronic effects of the spirocyclic scaffold. Focus on:
- Transition State Analysis: Calculate activation energies for Boc deprotection under acidic conditions (e.g., trifluoroacetic acid).
- Solvent Effects: Use COSMO-RS to predict solubility and stability in polar aprotic solvents like DMF .
- Molecular Dynamics (MD): Simulate conformational flexibility of the spiro ring to identify reactive sites for functionalization .
Advanced: How should researchers resolve contradictions in reported stability data under varying pH conditions?
Methodological Answer:
Contradictions often arise from inconsistent analytical methods. Design a controlled study:
- pH Stability Profiling: Incubate the compound in buffered solutions (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) at 254 nm .
- Kinetic Analysis: Fit degradation data to zero/first-order models to derive rate constants. Cross-validate with LC-MS to identify degradation products (e.g., free amine from Boc cleavage) .
Advanced: What mechanistic insights can isotopic labeling provide for reactions involving this compound?
Methodological Answer:
¹³C or ²H labeling at the spirocyclic bridgehead carbons can track stereochemical outcomes during ring-opening reactions. For example:
- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to distinguish between concerted or stepwise mechanisms.
- NMR Tracking: Use ¹³C-labeled Boc groups to monitor deprotection pathways in real-time .
Advanced: How can researchers design experiments to study the compound’s interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics (ka, kd) with enzymes like proteases.
- Molecular Docking: Use AutoDock Vina to predict binding poses in protein active sites, guided by X-ray crystallography data of analogous spiro compounds .
- Fluorescence Quenching Assays: Label the carboxylic acid moiety with a fluorophore (e.g., dansyl chloride) to monitor target interactions via fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
